2-[(1-ACETYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE
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Overview
Description
2-[(1-Acetyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide is an organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Acetyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with acetic acid under acidic conditions.
Acetylation: The benzimidazole derivative is then acetylated using acetic anhydride to introduce the acetyl group at the nitrogen atom.
Thioether Formation: The acetylated benzimidazole is reacted with a thiol compound to form the thioether linkage.
Amidation: Finally, the thioether derivative is reacted with phenylacetyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Acetyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phenylacetamide derivatives.
Scientific Research Applications
2-[(1-Acetyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(1-Acetyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The thioether and acetyl groups may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-[(1-Benzyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetohydrazide: A derivative with a hydrazide group instead of the phenylacetamide moiety.
2-[(1-Acetyl-2-benzimidazolyl)thio]-N-(2-methoxyphenyl)acetamide: A similar compound with a methoxyphenyl group.
Uniqueness
2-[(1-Acetyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetyl, thioether, and phenylacetamide groups enhances its potential as a versatile compound for various applications.
Properties
IUPAC Name |
2-(1-acetylbenzimidazol-2-yl)sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-12(21)20-15-10-6-5-9-14(15)19-17(20)23-11-16(22)18-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNUAVWIQCAKLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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